3a,4,5,6-Tetrahydrobenzo[de]isoquinoline-1,3-dione
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Overview
Description
Chemical Reactions Analysis
NSC 319526 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
NSC 319526 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the reactivity and properties of different compounds.
Biology: Employed in cell biology to study the effects of reactivating mutant p53 proteins on cell growth and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cancers with p53 mutations.
Industry: Utilized in the development of new drugs and therapeutic agents targeting p53 mutations
Mechanism of Action
NSC 319526 exerts its effects by reactivating mutant p53 proteins. The compound binds to the mutant p53 protein and induces a conformational change that restores its wild-type function. This reactivation leads to the inhibition of cell growth and the induction of apoptosis in cancer cells with p53 mutations. The molecular targets and pathways involved include the p53 signaling pathway and various downstream effectors .
Comparison with Similar Compounds
NSC 319526 is unique in its ability to specifically target and reactivate mutant p53 proteins. Similar compounds include:
Pifithrin-α: Inhibits p53 activity but does not reactivate mutant p53.
Eprenetapopt (APR-246): Reactivates mutant p53 but has different molecular targets and pathways.
Serdemetan (JNJ-26854165): Inhibits MDM2, leading to increased p53 levels but does not specifically target mutant p53
NSC 319526 stands out due to its specificity and effectiveness in reactivating mutant p53 proteins, making it a valuable tool in cancer research and therapy.
Properties
CAS No. |
71960-95-7 |
---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3a,4,5,6-tetrahydrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C12H11NO2/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13-11/h1,3,5,9H,2,4,6H2,(H,13,14,15) |
InChI Key |
RSBGHQYWTSSOHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=C(C1)C=CC=C3C(=O)NC2=O |
Origin of Product |
United States |
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